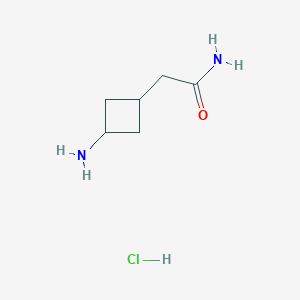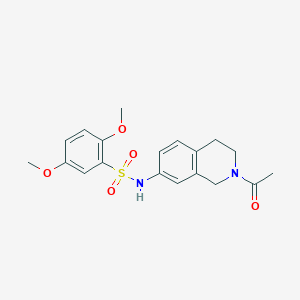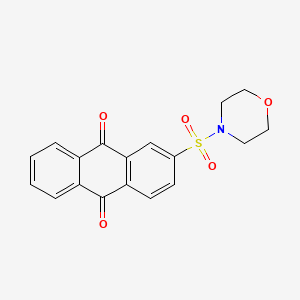![molecular formula C23H26N4O3S2 B2696226 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897475-03-5](/img/structure/B2696226.png)
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a methylbenzothiazole, piperazine, pyrrolidine sulfonyl, and phenyl methanone. Compounds with these functional groups are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific information or an experimental study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine could increase its basicity, while the presence of a sulfonyl group could increase its acidity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that derivatives of benzothiazoles, when synthesized with certain piperazine and pyridine derivatives, exhibit significant antimicrobial properties. For instance, Patel et al. (2011) synthesized new pyridine derivatives with benzothiazole and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study by Patel and Agravat (2007) further supports this, where newly synthesized pyridine derivatives showed considerable antibacterial and antifungal activities (Patel & Agravat, 2007).
Anticonvulsant Agents
Malik and Khan (2014) investigated the synthesis of novel triazine derivatives with pyrrolidin-1-yl methanone and evaluated their anticonvulsant activities using the maximal electroshock (MES) test. They found one compound to be particularly potent, suggesting a promising avenue for developing new anticonvulsant medications (Malik & Khan, 2014).
Receptor Interaction Studies
A study focused on the interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the potential of these compounds in receptor-binding applications, which could be relevant for drug development targeting specific receptor pathways (Shim et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-17-5-4-6-20-21(17)24-23(31-20)26-15-13-25(14-16-26)22(28)18-7-9-19(10-8-18)32(29,30)27-11-2-3-12-27/h4-10H,2-3,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSMHDKZLEQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B2696143.png)
![5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2696144.png)

![Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2696147.png)

![3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2696150.png)



![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2696161.png)


